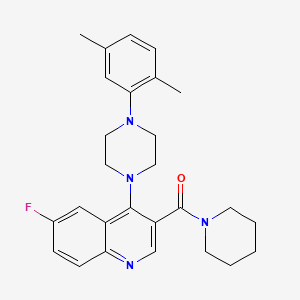

(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Description

This compound is a quinoline-based derivative featuring a piperazine moiety substituted with a 2,5-dimethylphenyl group and a piperidinyl methanone at position 3 of the quinoline core. Its synthesis likely involves coupling reactions similar to those described for related analogs .

Properties

IUPAC Name |

[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O/c1-19-6-7-20(2)25(16-19)30-12-14-31(15-13-30)26-22-17-21(28)8-9-24(22)29-18-23(26)27(33)32-10-4-3-5-11-32/h6-9,16-18H,3-5,10-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWZNMQIFTUZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone , with the CAS number 1326905-91-2, is a complex organic molecule that integrates several pharmacologically relevant moieties. Its structure suggests significant potential for biological activity, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

This compound features:

- Quinoline scaffold : Known for its extensive biological activity.

- Piperazine and piperidine rings : These enhance interaction capabilities with biological targets.

The molecular formula is and it has a molecular weight of 446.6 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The unique arrangement of its structural components may allow it to disrupt normal biological functions, leading to therapeutic effects.

Predicted Biological Activities

Based on computational studies, this compound is predicted to exhibit several biological activities, including:

- Antimicrobial : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Anticancer : The quinoline structure is often associated with anticancer properties due to its ability to intercalate DNA and inhibit topoisomerases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylquinoline | Methyl group on quinoline | Antimicrobial |

| 1-(2-Pyridyl)piperazine | Piperazine ring with pyridine | CNS activity |

| 6-Fluoroquinolone | Fluorine-substituted quinolone | Antibacterial |

The unique combination of piperazine and piperidine rings along with a fluoroquinoline structure in this compound may enhance its bioactivity compared to simpler analogs .

Antibacterial Activity

In a study evaluating various quinoline derivatives, compounds similar to this compound were found to exhibit low micromolar minimal inhibitory concentrations (MIC) against clinically relevant bacteria . This indicates strong potential as a broad-spectrum antibacterial agent.

Anticancer Potential

Research has indicated that quinoline derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that compounds with similar structures can effectively target cancer cells while sparing normal cells .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 446.6 g/mol. The synthesis of this compound typically involves multiple steps that can be optimized using modern organic chemistry techniques. For example, the compound can be synthesized through reactions involving piperazine and quinoline derivatives, often employing high-throughput screening methods to enhance yield and efficiency .

Neuropharmacological Applications

The piperazine moiety in this compound is known for its neuropharmacological properties. Compounds with similar structures have been investigated for their potential as antidepressants and anxiolytics. Studies indicate that derivatives of piperazine can exhibit selective serotonin receptor agonism, which is crucial for mood regulation . The specific arrangement of functional groups in this compound may enhance its binding affinity to serotonin receptors, suggesting its potential as a therapeutic agent in treating mood disorders.

Antimicrobial Properties

Quinoline derivatives are historically significant in the development of antimalarial drugs. The presence of the fluoroquinoline structure in this compound suggests it may possess antimicrobial properties. Research has indicated that quinoline-based compounds can inhibit bacterial growth by interfering with DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . Thus, this compound could be explored as a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have evaluated compounds structurally similar to (4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other quinoline-piperazine hybrids, particularly those explored as aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors or CNS-targeting agents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Variations: The target compound substitutes the quinoline’s position 4 with a 2,5-dimethylphenyl-piperazine, whereas Compound 17 uses a cyclopropanecarbonyl-piperazine. The dimethylphenyl group may enhance lipophilicity and receptor affinity compared to the smaller cyclopropane group. Both retain the 6-fluoro substituent on quinoline, which likely reduces metabolic oxidation and improves stability.

The absence of chlorine (replaced by dimethylphenyl-piperazine) may require adjusted stoichiometry or protection/deprotection steps.

Functional Implications: Compound 17 demonstrates oral bioavailability and ALDH1A1 inhibition, a property linked to cancer stem cell targeting. The target compound’s piperidinyl methanone and bulkier aryl group could modulate selectivity toward other targets (e.g., serotonin or dopamine receptors) due to steric and electronic effects .

Research Findings and Limitations

- Inferred Activity: Piperazine-quinoline hybrids are frequently explored for CNS disorders (e.g., antipsychotics) and oncology. The target compound’s 2,5-dimethylphenyl group may enhance blood-brain barrier penetration compared to Compound 17’s cyclopropanecarbonyl group.

- Data Gaps: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence. Comparative analysis relies on structural extrapolation and known behaviors of analogous scaffolds.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.